2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-

説明

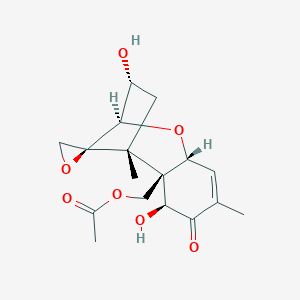

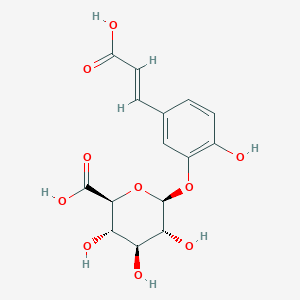

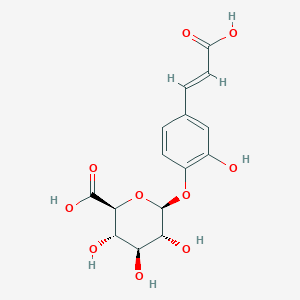

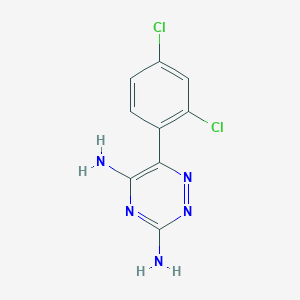

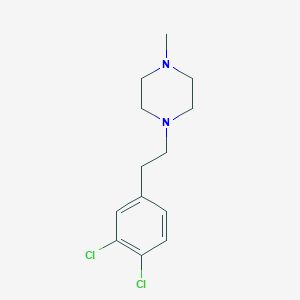

This compound is notable for its intricate structure and the presence of a benzopyranone core, which is modified with a tetra-O-acetyl-beta-D-glucopyranosyl moiety. The research interest surrounding this compound stems from its potential application in various fields, including organic synthesis and medicinal chemistry, although this summary will focus solely on its chemical aspects, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, glycosylation steps, and the use of specific catalysts to achieve the desired structural features. For instance, Sarkar, Jain, and Matta (1990) demonstrated a synthesis pathway involving tert-butychlorodiphenylsilane to afford a silyl ether, which was subsequently converted into a targeted glycoside through methylation and the removal of protecting groups (Sarkar, Jain, & Matta, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, has been elucidated through various spectroscopic methods, including 13C NMR. For example, the structure of synthesized glycosides was confirmed by 13C NMR spectroscopy, indicating the precision of glycosidic linkage formation (Sarkar, Jain, & Matta, 1990).

科学的研究の応用

Chromones and Their Antioxidant Properties

Chromones (1-benzopyran-4-ones) and their derivatives, including 2H-1-Benzopyran-2-one derivatives, are known for their significant antioxidant properties. These compounds are found in various dietary sources and exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capability of chromones is attributed to their structure, which can neutralize active oxygen species and interrupt free radical processes, thereby delaying or inhibiting cell damage that leads to diseases. Studies have shown that the presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for their radical scavenging activity. Modifications like methylation or glycosylation of these hydroxyl groups have been observed to decrease their antioxidant potential (Yadav et al., 2014).

Coumarins and Cancer Therapy

Coumarins, another derivative of 2H-1-Benzopyran-2-one, exhibit a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antioxidant effects. Their chemical structure, characterized by a benzopyrone ring, allows for significant versatility in therapeutic applications. For instance, acacic acid-type saponins, derived from the Leguminosae family and structurally related to coumarins, have shown potential in cancer therapy due to their cytotoxic and apoptosis-inducing properties. These compounds' effectiveness in targeting cancer cells highlights the importance of specific structural features such as acylation and esterification patterns, which can influence their biological activity (Lacaille‐Dubois et al., 2011).

Baicalein and Hepatocellular Carcinoma

Baicalein, a specific flavonoid derived from the roots of Scutellaria baicalensis and structurally related to 2H-1-Benzopyran-2-one, has been researched for its anticancer activities, especially against hepatocellular carcinoma (HCC). This compound influences various biological processes such as cell proliferation, metastasis, apoptosis, and autophagy, offering a promising avenue for HCC treatment. Baicalein's multifaceted action against cancer cells underscores the potential of 2H-1-Benzopyran-2-one derivatives in developing novel anticancer drugs with minimal side effects (Bie et al., 2017).

Novel Anticancer Drugs and Tumor Specificity

Research on novel benzopyran derivatives, including 2H-1-Benzopyran-2-one, has led to the identification of compounds with high tumor specificity and reduced toxicity to non-cancerous cells. These compounds, such as 3-styrylchromones and 3-styryl-2H-chromenes, demonstrate significant potential in cancer therapy by inducing apoptotic cell death in cancer cells while sparing healthy cells. Their molecular characteristics, such as size and lipophilicity, play a crucial role in their tumor-targeting abilities, presenting a pathway toward the development of safer anticancer therapies (Sugita et al., 2017).

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-PFKOEMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218126 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

CAS RN |

67909-25-5 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)